[(1-cyclopentyl-1H-pyrazol-4-yl)methyl](hexyl)amine
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Overview
Description
(1-cyclopentyl-1H-pyrazol-4-yl)methylamine is an organic compound that features a pyrazole ring substituted with a cyclopentyl group and a hexylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1-cyclopentyl-1H-pyrazole with hexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield of the desired product .
Industrial Production Methods
Industrial production of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial processes often incorporate additional steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-cyclopentyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
(1-cyclopentyl-1H-pyrazol-4-yl)methylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
(1-cyclopentyl-1H-pyrazol-4-yl)methylamine: This compound features a similar pyrazole ring but with a different substituent chain.
(1-cyclopentyl-1H-pyrazol-4-yl)methylamine: Another similar compound with an ethoxypropyl chain instead of a hexylamine chain.
Uniqueness
(1-cyclopentyl-1H-pyrazol-4-yl)methylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hexylamine chain differentiates it from other similar compounds, potentially leading to unique interactions and applications .
Properties
CAS No. |
1856099-29-0 |
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Molecular Formula |
C15H27N3 |
Molecular Weight |
249.39 g/mol |
IUPAC Name |
N-[(1-cyclopentylpyrazol-4-yl)methyl]hexan-1-amine |
InChI |
InChI=1S/C15H27N3/c1-2-3-4-7-10-16-11-14-12-17-18(13-14)15-8-5-6-9-15/h12-13,15-16H,2-11H2,1H3 |
InChI Key |
HAXXLMDFDFTZBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=CN(N=C1)C2CCCC2 |
Origin of Product |
United States |
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